molecular formula C13H19O5P B12553935 [3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid CAS No. 193750-76-4

[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid

Cat. No.: B12553935
CAS No.: 193750-76-4
M. Wt: 286.26 g/mol
InChI Key: JHOLFSLGQBUPTB-UHFFFAOYSA-N
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Description

[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid is a chemical compound with a complex structure that includes a phenylphosphinic acid moiety and a hydroxybutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of phenylphosphinic acid with 4-hydroxybutyl bromide under basic conditions to form the hydroxybutoxy derivative. This intermediate is then subjected to further reactions to introduce the oxopropyl group, often using reagents such as acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxopropyl group can be reduced to form alcohol derivatives.

    Substitution: The phenylphosphinic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutoxy group may yield butyric acid derivatives, while reduction of the oxopropyl group may produce propanol derivatives.

Scientific Research Applications

[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutoxy group can form hydrogen bonds with active sites, while the phenylphosphinic acid moiety can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphinic acid: Lacks the hydroxybutoxy and oxopropyl groups, making it less versatile in reactions.

    4-Hydroxybutyl derivatives: Do not contain the phenylphosphinic acid moiety, limiting their applications in certain fields.

    Oxopropyl derivatives: Lack the hydroxybutoxy and phenylphosphinic acid groups, reducing their potential for complex interactions.

Uniqueness

[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

193750-76-4

Molecular Formula

C13H19O5P

Molecular Weight

286.26 g/mol

IUPAC Name

[3-(4-hydroxybutoxy)-3-oxopropyl]-phenylphosphinic acid

InChI

InChI=1S/C13H19O5P/c14-9-4-5-10-18-13(15)8-11-19(16,17)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2,(H,16,17)

InChI Key

JHOLFSLGQBUPTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCC(=O)OCCCCO)O

Origin of Product

United States

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